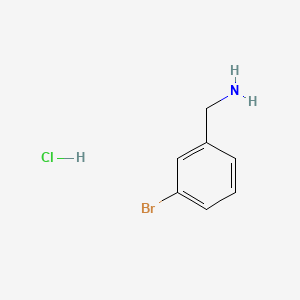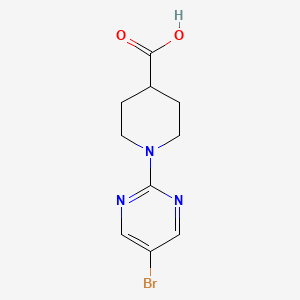
1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylic Acid
描述
1-(5-Bromopyrimidin-2-yl)piperidine-4-carboxylic acid is a chemical compound with the molecular formula C10H12BrN3O2 and a molecular weight of 286.13 g/mol . This compound is primarily used in research settings, particularly in the fields of chemistry and biology. It is known for its role as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
作用机制
Target of Action
It is known that compounds with a piperidine nucleus have been studied for their inhibitory effects .
Mode of Action
Compounds with a piperidine nucleus have been shown to exhibit antiproliferative activity by inhibiting tubulin polymerization .
Biochemical Pathways
The inhibition of tubulin polymerization can affect cell division and growth, leading to antiproliferative effects .
Result of Action
The inhibition of tubulin polymerization can lead to antiproliferative effects, affecting cell division and growth .
生化分析
Biochemical Properties
1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylic acid plays a significant role in biochemical reactions, particularly in the context of proteomics research. This compound is known to interact with a variety of enzymes, proteins, and other biomolecules. For instance, it has been observed to bind to certain kinases, which are enzymes that catalyze the transfer of phosphate groups. The interaction between this compound and these kinases can lead to the modulation of their activity, either by inhibition or activation. Additionally, this compound may interact with transport proteins, influencing the transport of other molecules across cellular membranes .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell proliferation and differentiation. By altering the activity of this pathway, this compound can impact cell growth and survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the binding interaction with specific biomolecules, such as kinases and transport proteins. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions can result in changes in the expression levels of various genes, thereby affecting cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperature or exposure to light. Long-term effects on cellular function have also been observed, with prolonged exposure leading to changes in cell viability and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of enzyme activity or enhancement of cellular function. At higher doses, toxic or adverse effects may be observed. These effects can include cellular toxicity, organ damage, or disruption of normal physiological processes. It is crucial to determine the appropriate dosage to balance the desired effects with potential adverse outcomes .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds. For example, it may be metabolized by cytochrome P450 enzymes, which are responsible for the oxidation of various substrates. The metabolic flux and levels of metabolites can be influenced by the presence of this compound, leading to changes in cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within different cellular compartments. The interaction with transporters can also affect the accumulation and concentration of this compound in specific tissues, influencing its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is a critical factor in determining its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be found in the cytoplasm or other organelles, where it can modulate various cellular processes .
准备方法
化学反应分析
1-(5-Bromopyrimidin-2-yl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which are useful in further chemical synthesis.
Hydrolysis: The carboxylic acid group can undergo hydrolysis to form corresponding carboxylate salts.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, and reducing agents like lithium aluminum hydride for reduction reactions . Major products formed from these reactions include various substituted pyrimidine derivatives and piperidine carboxylates .
科学研究应用
1-(5-Bromopyrimidin-2-yl)piperidine-4-carboxylic acid has a wide range of applications in scientific research:
相似化合物的比较
1-(5-Bromopyrimidin-2-yl)piperidine-4-carboxylic acid can be compared with other similar compounds, such as:
1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid: This compound has a similar structure but with a pyridine ring instead of a pyrimidine ring.
2-[4-(N-Boc)piperazin-1-yl]pyrimidine-5-boronic acid pinacol ester: This compound contains a piperazine ring and a boronic acid group, making it useful in different synthetic applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both a bromine atom and a piperidine ring, which confer distinct chemical properties and reactivity .
属性
IUPAC Name |
1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN3O2/c11-8-5-12-10(13-6-8)14-3-1-7(2-4-14)9(15)16/h5-7H,1-4H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKCDUFJDLOFCEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=NC=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70933659 | |
| Record name | 1-(5-Bromopyrimidin-2-yl)piperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70933659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149506-04-7, 799283-92-4 | |
| Record name | 1-(5-Bromopyrimidin-2-yl)piperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70933659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(5-Bromopyrimidin-2-yl)piperidine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


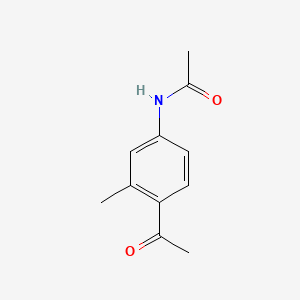

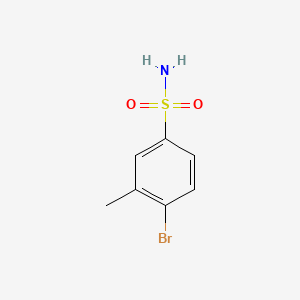
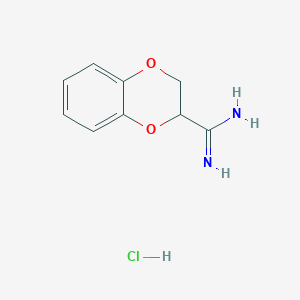

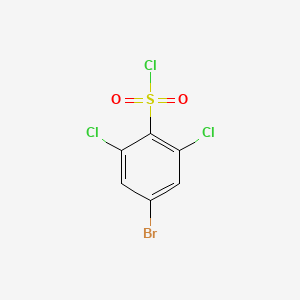
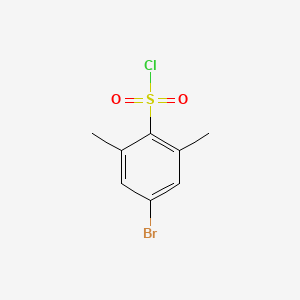

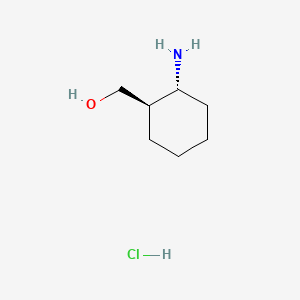

![4-tert-Butylcalix[4]arene-tetraacetic acid tetraethyl ester](/img/structure/B1271920.png)


